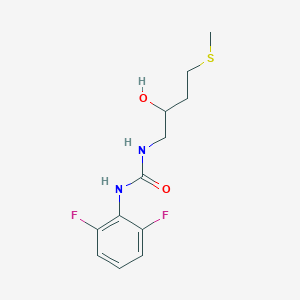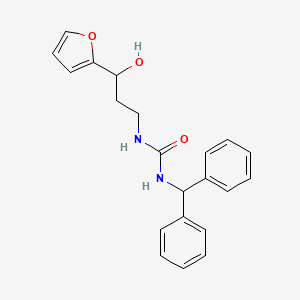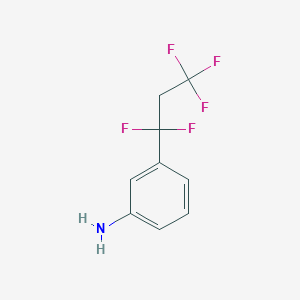
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, also known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylureas. It is widely used as an insecticide and acaricide in agriculture and forestry due to its high efficacy and low toxicity to mammals. The chemical structure of Diflubenzuron consists of a difluorophenyl group, a urea group, and a hydroxyalkyl group, which are responsible for its insecticidal activity.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean involves the inhibition of chitin synthesis in insects and mites. Chitin is a polysaccharide that is essential for the formation of the exoskeleton and other structures in these organisms. 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean inhibits the enzyme chitin synthase, which is responsible for the polymerization of N-acetylglucosamine into chitin. This leads to the disruption of the molting process and the death of the target organism.
Biochemical and Physiological Effects:
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean can have adverse effects on aquatic organisms, especially crustaceans and insects, which are highly sensitive to chitin synthesis inhibitors. 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean has been shown to inhibit the growth and reproduction of these organisms, and can have long-term effects on aquatic ecosystems.
Advantages and Limitations for Lab Experiments
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean is a valuable tool for laboratory experiments on insect and mite physiology and biochemistry. It can be used to study the role of chitin in the molting process, as well as the effects of chitin synthesis inhibitors on insect and mite development. However, 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean has limitations in terms of its specificity and selectivity. It can affect other biological processes besides chitin synthesis, and can have off-target effects on non-target organisms.
Future Directions
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean and other chitin synthesis inhibitors. One area of interest is the development of more specific and selective inhibitors of chitin synthase, which could have fewer off-target effects and be more environmentally friendly. Another area of interest is the study of the molecular mechanisms of chitin synthesis and its regulation in insects and mites. This could lead to the development of new targets for insecticide and acaricide development. Finally, the ecological effects of chitin synthesis inhibitors on non-target organisms and ecosystems need to be further investigated to ensure the safety and sustainability of their use in agriculture and forestry.
Synthesis Methods
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean can be synthesized by reacting 2,6-difluoroaniline with 3-(2-hydroxy-4-methylsulfanylbutyl)isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The synthesis of 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean has been extensively studied for its insecticidal and acaricidal properties. It works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects and mites. This leads to the disruption of the molting process and ultimately the death of the target organism. 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean has been shown to be effective against a wide range of pests, including Lepidoptera, Coleoptera, Diptera, and Acari.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O2S/c1-19-6-5-8(17)7-15-12(18)16-11-9(13)3-2-4-10(11)14/h2-4,8,17H,5-7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMRZYKMPLXSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC1=C(C=CC=C1F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2626051.png)
![[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2626052.png)
![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626053.png)

![tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2626060.png)
![4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2626061.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2626064.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626066.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)
![N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626072.png)